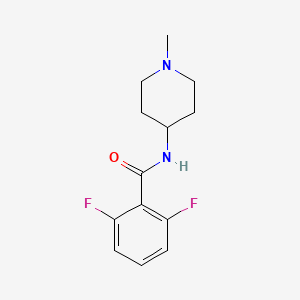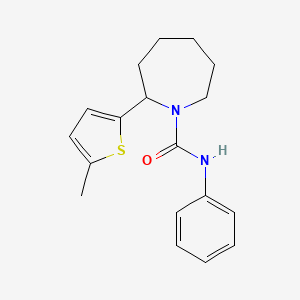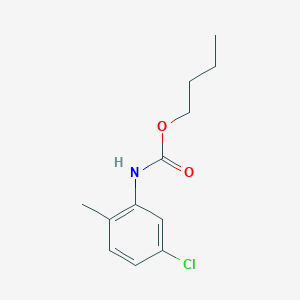
1,2,3,4-tetrachloroanthra-9,10-quinone
Übersicht
Beschreibung
1,2,3,4-tetrachloroanthra-9,10-quinone (TCAQ) is a synthetic compound that has gained attention in scientific research due to its potential as a redox-active agent. TCAQ is a derivative of anthraquinone and is commonly used as a reagent in organic synthesis and as an electron acceptor in organic electronics. In recent years, TCAQ has been studied extensively for its potential applications in biological systems.
Wirkmechanismus
1,2,3,4-tetrachloroanthra-9,10-quinone is a redox-active compound that undergoes reversible reduction and oxidation reactions. In biological systems, 1,2,3,4-tetrachloroanthra-9,10-quinone has been shown to act as an electron acceptor, accepting electrons from a variety of biological molecules such as NADH and FADH2.
Biochemical and Physiological Effects:
1,2,3,4-tetrachloroanthra-9,10-quinone has been shown to have a variety of biochemical and physiological effects in biological systems. In vitro studies have shown that 1,2,3,4-tetrachloroanthra-9,10-quinone can induce oxidative stress and DNA damage in cells. 1,2,3,4-tetrachloroanthra-9,10-quinone has also been shown to inhibit the activity of certain enzymes, such as cytochrome c oxidase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1,2,3,4-tetrachloroanthra-9,10-quinone is its excellent electron-accepting properties, which make it a potential candidate for use in organic electronics. However, 1,2,3,4-tetrachloroanthra-9,10-quinone can also be toxic to cells and can induce oxidative stress and DNA damage, which can limit its use in certain biological applications.
Zukünftige Richtungen
There are a number of potential future directions for research on 1,2,3,4-tetrachloroanthra-9,10-quinone. One area of research could focus on developing new synthesis methods for 1,2,3,4-tetrachloroanthra-9,10-quinone that are more efficient and environmentally friendly. Another area of research could focus on developing new applications for 1,2,3,4-tetrachloroanthra-9,10-quinone in biological systems, such as using 1,2,3,4-tetrachloroanthra-9,10-quinone as a tool for studying oxidative stress and DNA damage. Additionally, further research could be done to better understand the mechanism of action of 1,2,3,4-tetrachloroanthra-9,10-quinone and its effects on biological systems.
Synthesemethoden
The synthesis of 1,2,3,4-tetrachloroanthra-9,10-quinone is typically achieved through the oxidation of 1,2,3,4-tetrachloroanthracene using a strong oxidizing agent such as potassium permanganate or chromium trioxide. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform.
Wissenschaftliche Forschungsanwendungen
1,2,3,4-tetrachloroanthra-9,10-quinone has been studied for its potential applications in a variety of scientific research fields. One of the most promising applications of 1,2,3,4-tetrachloroanthra-9,10-quinone is in the field of organic electronics. 1,2,3,4-tetrachloroanthra-9,10-quinone has been shown to have excellent electron-accepting properties, making it a potential candidate for use in organic solar cells and other electronic devices.
Eigenschaften
IUPAC Name |
1,2,3,4-tetrachloroanthracene-9,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H4Cl4O2/c15-9-7-8(10(16)12(18)11(9)17)14(20)6-4-2-1-3-5(6)13(7)19/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXPLBGUHRVUIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H4Cl4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70951075 | |
| Record name | 1,2,3,4-Tetrachloroanthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70951075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrachloroanthracene-9,10-dione | |
CAS RN |
2841-29-4 | |
| Record name | NSC122976 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122976 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3,4-Tetrachloroanthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70951075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B5060760.png)
![N-{1-[1-(2-fluoro-5-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5060769.png)
![N-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B5060774.png)

![2-[(5-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5060787.png)

![2-[(3,4-dimethylphenoxy)methyl]-5-fluoro-1H-benzimidazole](/img/structure/B5060797.png)
![N-(3-hydroxypropyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5060805.png)
![(3R*,4R*)-4-(1-azepanyl)-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinol](/img/structure/B5060807.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5060808.png)
![2-{4-methyl-6-[(4-nitrophenyl)amino]-2-pyrimidinyl}phenol](/img/structure/B5060816.png)

![N-(2-phenylethyl)-3-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5060822.png)
![N-{1-[1-(4-hydroxy-3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5060842.png)